4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride
Description
4-(Difluoromethyl)-5-methyl-1H-imidazole hydrochloride is a fluorinated imidazole derivative characterized by a difluoromethyl (-CF₂H) group at the 4-position and a methyl (-CH₃) group at the 5-position of the imidazole ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Fluorine substituents are known to improve metabolic stability, bioavailability, and binding affinity by modulating electronic and steric properties .
Properties
IUPAC Name |
4-(difluoromethyl)-5-methyl-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2.ClH/c1-3-4(5(6)7)9-2-8-3;/h2,5H,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTHVLXQDYLYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry: Building Block for Synthesis
This compound is utilized as a key intermediate in the synthesis of more complex molecules, especially in pharmaceutical development. Its ability to participate in various chemical reactions makes it a versatile starting material for creating diverse chemical entities, including:
- Pharmaceuticals : Used in the design of new drugs targeting specific biological pathways.
- Agrochemicals : Employed in the formulation of pesticides and herbicides due to its potential bioactivity.
Biological Activities
Research has indicated that 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial and antifungal activities. It has been evaluated against various pathogens, demonstrating effectiveness comparable to established antimicrobial agents.
- Mechanism of Action : The difluoromethyl group enhances hydrogen bonding interactions with biological targets, potentially increasing binding affinities to proteins or enzymes involved in disease processes.
Medicinal Applications
The compound is under investigation for its therapeutic applications, particularly:
- Infectious Diseases : Its potential as an antimicrobial agent makes it a candidate for treating infections caused by resistant strains of bacteria.
- Cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth or exhibit cytotoxic effects on cancer cell lines, warranting further exploration in oncological contexts .
Case Study 1: Antimicrobial Activity Evaluation
A study assessed the antimicrobial efficacy of various imidazole derivatives, including 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The zone of inhibition was measured using agar diffusion methods, revealing promising antibacterial properties.
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 4-(Difluoromethyl)-5-methyl-1H-imidazolehydrochloride | 15 | 32 |
| Standard Antibiotic (Penicillin) | 30 | 10 |
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride inhibited cell proliferation significantly. The IC50 values were determined through continuous exposure assays, indicating potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.25 |
| A375 | 0.33 |
| NCI-H460 | 0.30 |
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Halogenated Imidazole Derivatives
Compounds such as 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) () feature halogen substituents (Cl, Br, I) on indole rings fused to imidazole. These halogens introduce strong electron-withdrawing effects, but their bulkiness may reduce solubility compared to the compact difluoromethyl group.
Fluorinated Benzyl and Aryl Derivatives
- 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) () contains a fluorine atom on the benzyl substituent.
- 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride () features a trifluoromethyl (-CF₃) group on a phenyl ring. While -CF₃ is more electron-withdrawing than -CF₂H, its distal position reduces direct effects on the imidazole ring’s acidity or hydrogen-bonding capacity .
Hydroxymethyl and Ester Derivatives
- 4-Methyl-5-hydroxymethylimidazole hydrochloride () replaces the difluoromethyl group with a hydroxymethyl (-CH₂OH) group. The hydroxyl group increases polarity but reduces metabolic stability due to susceptibility to oxidation. The difluoromethyl group in the target compound avoids this liability while maintaining moderate hydrophilicity .
- Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h) () contains an ester group, which improves lipophilicity but may hydrolyze in vivo. The hydrochloride salt of the target compound offers better aqueous stability and solubility .
Data Table: Key Comparative Properties
Biological Activity
4-(Difluoromethyl)-5-methyl-1H-imidazolehydrochloride is a compound belonging to the imidazole class, characterized by its unique difluoromethyl and methyl substitutions on the imidazole ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-(difluoromethyl)-5-methyl-1H-imidazole; hydrochloride
- Molecular Formula : C5H6F2N2·HCl
- Molecular Weight : 180.57 g/mol
The biological activity of 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride is primarily attributed to its interaction with various molecular targets:
- Binding Affinity : The difluoromethyl group enhances the compound's ability to form hydrogen bonds, which increases its binding affinity to target proteins or enzymes.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.
Antimicrobial Properties
4-(Difluoromethyl)-5-methyl-1H-imidazolehydrochloride has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that it exhibits activity against various pathogens, making it a candidate for further development in treating infections.
Anticancer Potential
Recent studies suggest that this compound may have anticancer properties. It has been observed to modulate pathways associated with cell proliferation and apoptosis. For instance, it may inhibit pathways involving protein kinases that are crucial for tumor growth .
Research Findings and Case Studies
Several studies have documented the biological activities of 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride:
Comparative Analysis with Similar Compounds
The unique structure of 4-(difluoromethyl)-5-methyl-1H-imidazolehydrochloride sets it apart from other imidazole derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-1H-imidazole | Lacks difluoromethyl group | Limited antimicrobial activity |
| 4-(Trifluoromethyl)-1H-imidazole | Contains trifluoromethyl instead of difluoromethyl | Different reactivity and biological profile |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(difluoromethyl)-5-methyl-1H-imidazole hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of difluoromethyl ketones with amidines or via halogenation followed by nucleophilic substitution. For example, analogous imidazole derivatives are synthesized using 1,3-diketones and hydrazines under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes:
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR : Confirm substitution patterns via ¹H NMR (e.g., difluoromethyl CF₂H as a triplet at ~5.5 ppm) and ¹³C NMR (imidazole carbons at 120–140 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 192) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 37.5%, H: 3.9%, N: 14.6%) .
Q. What strategies ensure the compound’s stability during storage and handling in aqueous or biological buffers?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at –20°C to prevent hydrolysis of the difluoromethyl group .
- pH Control : Use neutral buffers (pH 6–8) to avoid imidazole ring protonation or degradation .
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of C–F bonds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the impact of the difluoromethyl group on bioactivity or protein binding?
Methodological Answer:
- DFT Calculations : Analyze electron-withdrawing effects of CF₂H on imidazole’s aromaticity (e.g., reduced pKa of N–H) .
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450), focusing on fluorine’s van der Waals interactions .
- SAR Analysis : Compare with non-fluorinated analogs to quantify fluorine’s contribution to binding affinity .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., fluorinated aldehydes) that may skew bioactivity .
- Assay Validation : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .
Q. What methodologies enable the study of fluorine-specific pharmacokinetic properties (e.g., bioavailability, metabolic resistance)?
Methodological Answer:
- LogP Determination : Use shake-flask assays (octanol/water) to compare lipophilicity with non-fluorinated analogs .
- CYP450 Inhibition Assays : Incubate with human liver microsomes and quantify residual enzyme activity via fluorogenic substrates .
- In Vivo PET Imaging : Incorporate ¹⁸F-labeled analogs to track tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
